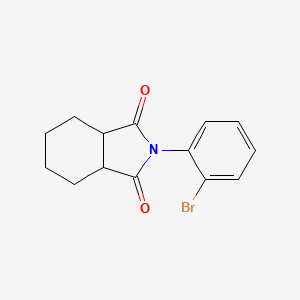
2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as BrPhI, is a chemical compound that has been used in scientific research to understand its mechanism of action and physiological effects. BrPhI is a cyclic imide that is structurally similar to thalidomide, a drug that was once used to treat morning sickness but was later discovered to cause birth defects. However, BrPhI has been found to have different properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, this compound has been found to inhibit the activity of the enzyme TNF-α, which is involved in inflammation and immune response. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential medicinal properties, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to interact with DNA and RNA, which could have implications for its use in materials science and nanotechnology. It has also been found to have antioxidant properties, which could be useful in preventing oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method. However, its low yield and potential toxicity are limitations that must be taken into account. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory and autoimmune diseases. Another area of research is its potential use as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves a multistep process that begins with the reaction of 2-bromobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with ammonium acetate and acetic acid to form the cyclic imide structure of this compound. The yield of this reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been used in scientific research to study its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a building block for the synthesis of new drugs.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h3-4,7-10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQDXGXJDEVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)
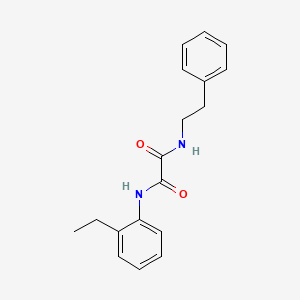
![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)
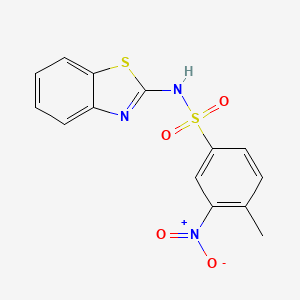
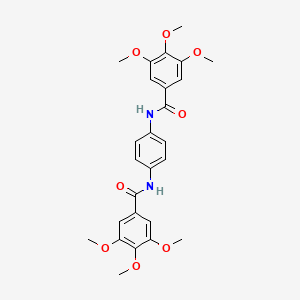
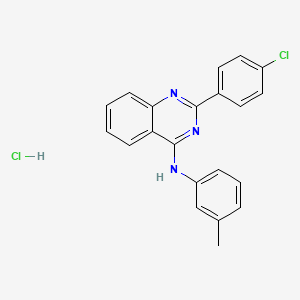

![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
